molecular formula C20H26N2O5S B13372019 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B13372019
M. Wt: 406.5 g/mol
InChI Key: ZPNPQMIGULIAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes both sulfonyl and piperazine groups

Preparation Methods

The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazines and sulfonyl derivatives.

Scientific Research Applications

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function and leading to therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.

    1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3-trifluoromethylphenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C20H26N2O5S/c1-15-13-19(27-4)20(14-18(15)26-3)28(23,24)22-11-9-21(10-12-22)16-7-5-6-8-17(16)25-2/h5-8,13-14H,9-12H2,1-4H3

InChI Key

ZPNPQMIGULIAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.